molecular formula C19H22N2O2S2 B432949 Ethyl 2-[(benzylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 59898-53-2

Ethyl 2-[(benzylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B432949
CAS No.: 59898-53-2
M. Wt: 374.5g/mol
InChI Key: GYCFXTKUKZCLQU-UHFFFAOYSA-N
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Description

Ethyl 2-[(benzylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a benzylcarbamothioylamino moiety at position 2. This compound belongs to a class of molecules widely explored for pharmaceutical applications, including anti-inflammatory, antiviral, and antimicrobial activities . Its synthesis typically involves the acylation or thiocarbamoylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a common precursor for such derivatives .

Key structural features include:

  • Tetrahydrobenzothiophene core: A partially saturated six-membered ring fused to a thiophene ring, contributing to conformational rigidity.
  • Ethyl ester group: Enhances solubility and serves as a handle for further derivatization.
  • Benzylcarbamothioylamino group: Introduces hydrogen-bonding capabilities (via the thiourea moiety) and aromatic interactions.

Crystallographic studies of related compounds reveal planar heterocyclic and aromatic rings, with dihedral angles between the benzothiophene core and substituents ranging from 1–10°, indicating minimal steric strain . Intramolecular hydrogen bonding (e.g., S(6) motifs) stabilizes the molecular conformation .

Properties

IUPAC Name

ethyl 2-(benzylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-2-23-18(22)16-14-10-6-7-11-15(14)25-17(16)21-19(24)20-12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCFXTKUKZCLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Mechanism

The Gewald reaction involves the condensation of a ketone, a cyanoacetate, and elemental sulfur in the presence of a base. For the tetrahydrobenzothiophene core, cyclohexanone serves as the cyclic ketone, reacting with ethyl cyanoacetate and sulfur under basic conditions. The reaction proceeds through the following steps:

  • Knoevenagel Condensation : Cyclohexanone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.

  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the nitrile group, leading to cyclization and formation of the thiophene ring.

  • Aromatization : The intermediate undergoes dehydrogenation to yield the aromatic aminothiophene. However, in this case, the product retains the tetrahydro structure due to the cyclic ketone starting material.

Optimized Reaction Conditions

The reaction is typically conducted in ethanol or dimethylformamide (DMF) using morpholine or piperidine as the base. A representative procedure involves:

  • Reagents : Cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), morpholine (1.5 equiv).

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Workup : The crude product is isolated by filtration or extraction, followed by recrystallization from ethanol or hexane.

ParameterDetailsYield (%)
SolventEthanol70–75
BaseMorpholine
Temperature (°C)80–100
Reaction Time (h)8–10

The second step involves the introduction of the benzylcarbamothioyl moiety to the amino group of the tetrahydrobenzothiophene intermediate. This is achieved through a thiourea coupling reaction with benzyl isothiocyanate .

Reaction Mechanism

The amine group at position 2 of the thiophene ring acts as a nucleophile, attacking the electrophilic carbon of benzyl isothiocyanate. This results in the formation of a thiourea linkage:

  • Nucleophilic Addition : The amine attacks the isothiocyanate, forming a tetrahedral intermediate.

  • Proton Transfer : Rearrangement leads to the expulsion of a proton, stabilizing the thiourea product.

Optimized Reaction Conditions

The reaction is performed under mild conditions to avoid side reactions such as hydrolysis of the isothiocyanate:

  • Reagents : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv), benzyl isothiocyanate (1.1 equiv).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Catalyst : Triethylamine (0.1 equiv) to enhance nucleophilicity.

  • Conditions : Stirring at room temperature for 4–6 hours.

  • Workup : The product is purified via column chromatography (hexane/ethyl acetate) or recrystallization.

ParameterDetailsYield (%)
SolventTHF80–85
CatalystTriethylamine
Temperature (°C)25
Reaction Time (h)4–6

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

  • ¹H NMR : Signals at δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 4.45 (s, 2H, SCH₂Ph), and aromatic protons between δ 6.8–7.4.

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=S), and 3300 cm⁻¹ (N-H).

  • HPLC : Purity >98% under reverse-phase conditions (C18 column, acetonitrile/water).

Alternative Synthetic Routes

While the Gewald-thiourea coupling sequence is the most direct route, alternative methods have been explored:

Palladium-Catalyzed Carbonylation

A palladium-catalyzed approach (as described in) could theoretically be adapted for synthesizing the carboxylate intermediate. However, this method typically produces aromatic benzothiophenes, necessitating additional hydrogenation steps to achieve the tetrahydro structure.

Cyclization of Aryl Sulfides

Intramolecular cyclization of aryl sulfides, as reported in, offers another pathway. For example, cyclization of 2-(methylthio)phenylacetylene derivatives under Pd catalysis could yield the benzothiophene core, though functionalization would still require subsequent steps.

Industrial and Scalability Considerations

The Gewald reaction is amenable to scale-up, with reported yields exceeding 70% on multigram scales. Key considerations include:

  • Cost Efficiency : Sulfur and cyclohexanone are inexpensive starting materials.

  • Safety : Exothermic reactions during the Gewald step require controlled temperature regulation.

  • Purification : Recrystallization from ethanol provides high-purity intermediates without chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(benzylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzothiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[(benzylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: May inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of tetrahydrobenzothiophene derivatives are highly dependent on substituents at positions 2 and 3. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives

Compound Name & Substituent (Position 2) Molecular Weight Key Features Synthesis Yield Notable Properties/Applications References
Target Compound : Benzylcarbamothioylamino 402.5 g/mol Thiourea group; benzyl aromatic ring. N/A Potential H-bond donor/acceptor; antimicrobial activity (hypothesized). N/A
Ethyl 2-[(4-bromobenzoyl)amino]-... (trichloroethyl) 547.6 g/mol Bromophenyl, trichloroethyl groups. N/A Enhanced lipophilicity; halogen-dependent reactivity.
Ethyl 2-[(methylthio)carbonothioylamino]-... 357.4 g/mol Methylthio-thiocarbonyl group. 87% Anti-inflammatory activity; IR ν: 3260 cm⁻¹ (NH), 1727 cm⁻¹ (C=O).
Ethyl 2-(pyridine-4-carboxamido)-... 330.4 g/mol Pyridine ring (hydrogen-bond acceptor). N/A Improved bioavailability; planar aromatic system.
Ethyl 2-[(5-chloropentanoyl)amino]-... 343.9 g/mol Chlorinated aliphatic chain. N/A Increased flexibility; potential prodrug design.
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-... 378.9 g/mol Chlorophenylurea group. N/A Ureido motif for kinase inhibition; CAS 860788-09-4.
Ethyl 2-[(anilinocarbothioyl)amino]-... 360.5 g/mol Anilinothiocarbamoyl group. N/A Thrombolytic activity; CAS 42076-12-0.
Ethyl 2-[(2-chloroacetyl)amino]-... 326.8 g/mol Chloroacetyl group (reactive alkylating agent). N/A High reactivity; requires careful handling (GHS hazard codes).

Key Comparative Insights

Substituent Effects on Reactivity and Stability: Electron-Withdrawing Groups (e.g., 4-bromobenzoyl, chloroacetyl): Increase electrophilicity, enhancing reactivity toward nucleophiles but reducing stability . Hydrogen-Bonding Motifs (e.g., pyridine-4-carboxamido, ureido): Improve solubility and target binding via dipole interactions . Thiocarbamoyl vs.

Biological Activity Trends: Anti-Inflammatory Derivatives: Methylthio-thiocarbonyl derivatives (e.g., ) show marked activity due to sulfur’s radical-scavenging properties. Antiviral Potential: Pyridine-substituted analogs (e.g., ) may interfere with viral protease binding pockets via π-stacking.

Synthetic Accessibility :

  • High-yield routes (e.g., 87% for methylthio-thiocarbonyl derivative ) utilize mild conditions (room temperature, aqueous NaOH), whereas halogenated analogs often require reflux and hazardous reagents .

Safety Profiles :

  • Chloroacetyl and trichloroethyl derivatives (e.g., ) are associated with acute toxicity (GHS Category 2), necessitating stringent safety protocols during handling.

Biological Activity

Ethyl 2-[(benzylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with various functional groups that contribute to its biological activity. The molecular formula is C17H20N2O2SC_{17}H_{20}N_2O_2S, and it has a molecular weight of 320.42 g/mol. The structure includes an ethyl ester and a benzylcarbamothioyl group, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives of benzothiophene compounds. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. A study reported that modifications in the side chains could enhance the antimicrobial efficacy against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 2-[(benzylcarbamothioyl)amino]...Staphylococcus aureus32 µg/mL
Ethyl 2-[(benzylcarbamothioyl)amino]...Escherichia coli64 µg/mL
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo...Pseudomonas aeruginosa16 µg/mL

Analgesic Activity

Research into the analgesic properties of related compounds has indicated that certain derivatives exhibit significant pain-relieving effects. For example, a study utilizing the "hot plate" method on mice demonstrated that compounds similar to this compound provided analgesia comparable to conventional analgesics like metamizole .

Table 2: Analgesic Effects in Animal Models

CompoundMethod UsedEffective Dose (mg/kg)Pain Relief (%)
Ethyl 2-[(benzylcarbamothioyl)amino]...Hot Plate Test5075%
MetamizoleHot Plate Test5080%

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : The analgesic effects may be mediated through interactions with opioid receptors or other pain-related pathways in the central nervous system.
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activity which could contribute to their overall therapeutic effects.

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiophene derivatives for their antibacterial and analgesic properties. Researchers found that modifications to the thiophene ring significantly affected both activities. In particular, introducing different substituents on the benzene ring enhanced antimicrobial efficacy while maintaining low toxicity levels in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-[(benzylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions. For example:

  • Step 1 : Cyclocondensation of cyclohexanone derivatives with cyanoacetate esters and elemental sulfur under basic conditions (e.g., diethylamine in methanol) to form the tetrahydrobenzothiophene core .

  • Step 2 : Introduction of the benzylcarbamothioyl group via nucleophilic substitution or coupling reactions. Reagents like benzoylisothiocyanate or thiourea derivatives are used in 1,4-dioxane or dichloromethane under reflux .

  • Optimization : Yields (67–85%) depend on temperature control (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of intermediates. Purification often involves recrystallization (methanol/water) or reverse-phase HPLC .

    • Data Table : Key Synthesis Parameters
StepReagents/ConditionsYield (%)Purification Method
Core FormationCyclohexanone, methyl cyanoacetate, S₈, diethylamine, MeOH85Methanol wash
FunctionalizationBenzoylisothiocyanate, 1,4-dioxane, RT → reflux67Reverse-phase HPLC

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

  • Methodology :

  • Spectroscopy :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 3.78 ppm for methoxy groups, δ 166.4 ppm for carbonyl carbons) .
  • IR : Identifies functional groups (e.g., 1650 cm⁻¹ for C=O, 3416 cm⁻¹ for NH stretches) .
  • Mass Spectrometry : LC-ESI-MS confirms molecular weight (e.g., [M+H]+ = 212 for core intermediates) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between benzothiophene and carbamothioyl groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial effects) for this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing benzylcarbamothioyl with pyridine-4-carboxamido) to isolate bioactivity drivers .

  • Targeted Assays : Use enzyme inhibition (e.g., kinase assays) or microbial susceptibility testing (MIC values) to differentiate mechanisms. For example, antitumor activity may correlate with cyclooxygenase-2 (COX-2) inhibition, while antibacterial effects involve membrane disruption .

  • Computational Modeling : Docking studies (AutoDock, Schrödinger) predict binding affinities to biological targets (e.g., DNA gyrase for antibacterial action) .

    • Data Table : Biological Activity Comparison
StudyActivityMechanism HypothesisKey Evidence
AntitumorIC₅₀ = 12 µM (HeLa cells)COX-2 inhibitionReduced prostaglandin E₂ levels
AntibacterialMIC = 8 µg/mL (S. aureus)Membrane permeability disruptionSYTOX Green uptake assays

Q. How can advanced chromatographic techniques address challenges in analyzing complex reaction mixtures during synthesis?

  • Methodology :

  • HPLC-DAD/UV : Separates intermediates using C18 columns with gradient elution (e.g., 30% → 100% methanol in water) .
  • LC-MS/MS : Quantifies trace impurities (e.g., sulfonyl byproducts) with MRM transitions for specific m/z values .
  • TLC Monitoring : Validates reaction progress using silica gel plates (hexane:ethyl acetate = 3:1) and UV visualization .

Q. What are the implications of the compound’s crystal structure on its reactivity and intermolecular interactions?

  • Methodology :

  • X-ray Analysis : Reveals planar benzothiophene cores and hydrogen-bonding networks (e.g., N–H···O interactions between carbamothioyl and ester groups) .
  • Thermal Stability : DSC/TGA shows decomposition >200°C, correlating with solid-state packing efficiency .
  • Solubility : Polar surface area (PSA) calculations predict poor aqueous solubility, necessitating DMSO or ethanol as solvents for biological assays .

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